molecular formula C9H17N5O B7885654 N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine

N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine

Cat. No.: B7885654
M. Wt: 211.26 g/mol
InChI Key: RPHAOUQBIUMWQQ-UHFFFAOYSA-N
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Description

N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine is a compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with appropriate alkylating agents. One common method includes the use of 2-aminoethyl and 2-methoxyethyl groups as substituents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction can produce more saturated amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain CDKs makes it a valuable compound for targeted cancer therapy .

Properties

IUPAC Name

4-N-(2-aminoethyl)-2-N-(2-methoxyethyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-15-7-6-13-9-12-4-2-8(14-9)11-5-3-10/h2,4H,3,5-7,10H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHAOUQBIUMWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=CC(=N1)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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